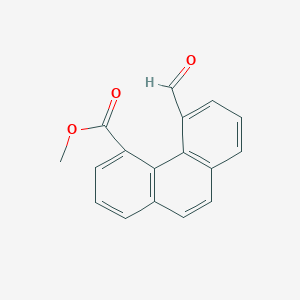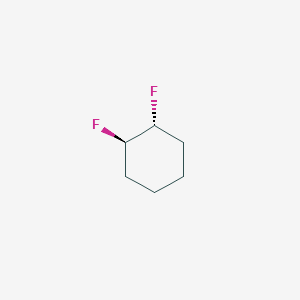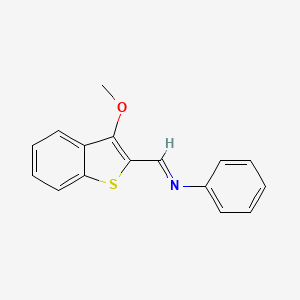![molecular formula C15H16N2O2 B14676809 2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide CAS No. 33369-51-6](/img/structure/B14676809.png)
2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide is an organic compound with the molecular formula C15H15NO2. This compound is characterized by a pyrrole ring substituted with a methyl group and a 4-methylbenzoyl group, along with an acetamide group. It is a derivative of pyrrole and is of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide typically involves the acylation of a pyrrole derivative. One common method involves the reaction of 1-methylpyrrole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to form the acetamide derivative. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-Methyl-5-(4-chlorobenzoyl)-1H-pyrrol-2-yl]acetamide
- **1-Methyl-5-(4-fluorobenzoyl)-1H-pyrrol-2-yl]acetamide
- **1-Methyl-5-(4-bromobenzoyl)-1H-pyrrol-2-yl]acetamide
Uniqueness
2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide is unique due to the presence of the 4-methylbenzoyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Properties
CAS No. |
33369-51-6 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamide |
InChI |
InChI=1S/C15H16N2O2/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(17(13)2)9-14(16)18/h3-8H,9H2,1-2H3,(H2,16,18) |
InChI Key |
HFSPORPSCFUVRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


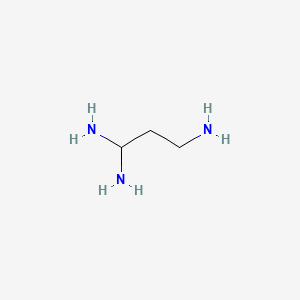
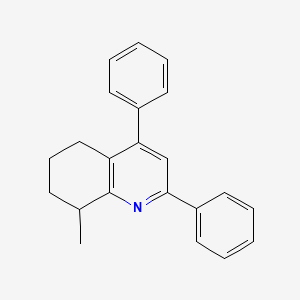

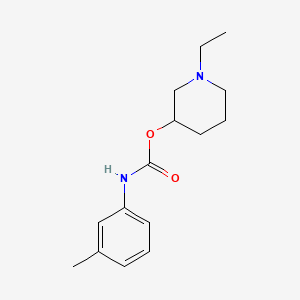
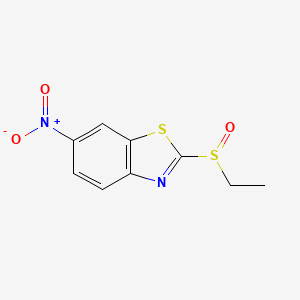
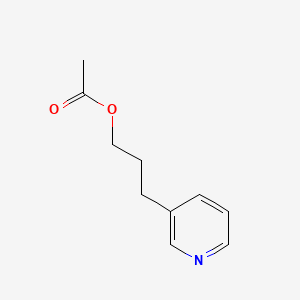

![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
